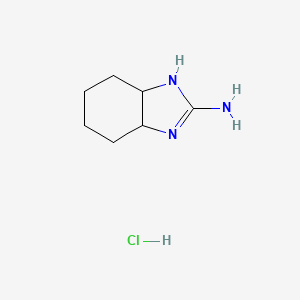

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride

Description

Core Molecular Architecture

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride represents a fully saturated derivative of the benzimidazole heterocyclic system, incorporating an exocyclic amine substituent at the 2-position. The compound possesses the molecular formula C7H14ClN3 with a molecular weight of 175.66 daltons, reflecting the addition of hydrochloric acid to the parent amine structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-2-amine hydrochloride, emphasizing its relationship to the benzimidazole core while acknowledging the complete saturation of the carbocyclic ring.

The structural architecture features a bicyclic framework where the original benzene ring of benzimidazole has been completely reduced to a cyclohexane ring, creating a hexahydrobenzimidazole system. This saturation fundamentally alters the electronic properties compared to the aromatic benzimidazole parent compound, eliminating the extended conjugation while maintaining the characteristic nitrogen-containing heterocyclic core. The Chemical Abstracts Service registry number 91928-97-1 uniquely identifies this specific hydrochloride salt form.

Structural representation using Simplified Molecular Input Line Entry System notation reveals the connectivity as NC1=NC2C(N1)CCCC2.Cl, clearly illustrating the saturated six-membered ring fused to the imidazole ring with the chloride counterion. The International Chemical Identifier provides additional structural specificity: 1S/C7H13N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4H2,(H3,8,9,10);1H, demonstrating the precise stereochemical and connectivity information. The corresponding International Chemical Identifier Key SHOLOTVCJJIERQ-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

The three-dimensional molecular architecture exhibits conformational flexibility due to the saturated cyclohexane ring, which can adopt various chair and boat conformations. The imidazole ring maintains relative planarity, but the overall molecular shape depends significantly on the preferred conformation of the fused cyclohexane ring. This conformational flexibility has important implications for the compound's chemical reactivity and potential biological interactions.

Tautomerism and Protonation States

The benzimidazole framework exhibits characteristic tautomeric behavior that significantly influences the chemical properties of this compound. Benzimidazole systems demonstrate annular tautomerism involving the migration of the imidazole proton between the two nitrogen atoms, creating two distinct tautomeric forms that exist in dynamic equilibrium. This tautomeric behavior becomes particularly complex in 2-substituted benzimidazoles, where the presence of the exocyclic amine group introduces additional protonation sites and potential for exocyclic tautomerism.

Research utilizing carbon-13 nuclear magnetic resonance spectroscopy has established that benzimidazole tautomeric equilibria can be quantitatively analyzed through chemical shift differences at specific carbon positions. The carbon atoms at positions 4 and 7 in the benzimidazole system exhibit characteristic chemical shifts that reflect the electronic environment created by the pyridine-like and pyrrole-like nitrogen atoms in the tautomeric forms. For reference compounds, the carbon-4 position typically resonates at approximately 120.0 parts per million when adjacent to a pyridine-like nitrogen, while the carbon-7 position appears at approximately 110.0 parts per million when adjacent to a pyrrole-like nitrogen.

The protonation behavior of benzimidazole derivatives has been extensively studied through computational and experimental approaches. For protonated benzimidazoles, the pKa values typically range from 5.4 to 5.5 based on experimental measurements, with computational calculations providing values between 5.6 and 5.8. These values reflect the basicity of the heterocyclic nitrogen atoms and their capacity to accept protons under physiological conditions. The presence of the exocyclic amine group in 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine introduces an additional basic site with distinct protonation characteristics.

The hydrochloride salt formation indicates that the compound exists predominantly in its protonated form under standard conditions, with the chloride ion serving as the counterion to balance the positive charge on the protonated nitrogen center. This protonation state significantly influences the molecular geometry, electronic distribution, and chemical reactivity of the compound. The protonated form typically exhibits enhanced water solubility compared to the neutral amine, making it more suitable for pharmaceutical applications and biological studies.

Tautomeric equilibria in benzimidazole systems are solvent-dependent, with polar protic solvents generally favoring different tautomeric distributions compared to nonpolar or aprotic solvents. Dimethyl sulfoxide and N,N-dimethylformamide have been particularly useful for studying these equilibria because they can slow the rate of tautomeric exchange sufficiently to observe individual tautomeric forms by nuclear magnetic resonance spectroscopy. Temperature also plays a crucial role, with lower temperatures generally slowing the tautomeric exchange rates and allowing for the observation of discrete tautomeric species.

Conformational Dynamics in Solution

The solution behavior of this compound is characterized by complex conformational dynamics arising from the flexible saturated cyclohexane ring and the tautomeric equilibria of the benzimidazole system. Nuclear magnetic resonance spectroscopy provides the primary experimental framework for investigating these conformational dynamics, revealing temperature-dependent and solvent-dependent behavior that reflects the underlying molecular flexibility.

Proton nuclear magnetic resonance studies of related hexahydrobenzimidazole systems demonstrate that the saturated ring adopts preferentially chair conformations, similar to cyclohexane itself. However, the fusion to the imidazole ring introduces conformational constraints that influence the energy differences between various chair conformers. The two possible chair conformations are not equivalent due to the asymmetric environment created by the heterocyclic fusion, leading to preferences for specific conformational isomers.

The conformational dynamics are particularly sensitive to temperature variations, with nuclear magnetic resonance studies revealing coalescence phenomena at elevated temperatures. At room temperature in deuterated dimethyl sulfoxide, the compound typically exhibits well-resolved spectra indicating slow exchange on the nuclear magnetic resonance timescale. However, as temperature increases, conformational interconversion accelerates, leading to line broadening and eventual coalescence of signals corresponding to different conformational states.

| Temperature (°C) | Spectroscopic Behavior | Conformational Exchange Rate |

|---|---|---|

| -65 | Separate signals for conformers | Slow exchange regime |

| 25 | Well-resolved spectra | Intermediate exchange |

| 65 | Line broadening observed | Fast exchange onset |

Solvent effects significantly influence the conformational preferences and exchange dynamics of the compound. Polar protic solvents such as deuterated dimethyl sulfoxide tend to stabilize hydrogen-bonded conformations and can influence tautomeric equilibria through specific solvation interactions. Conversely, nonpolar solvents may favor conformations that minimize dipolar interactions and allow for different tautomeric distributions.

The presence of the hydrochloride salt form introduces additional complexity to the solution dynamics through ion-pairing interactions and hydrogen bonding networks. The chloride counterion can participate in hydrogen bonding with the protonated amine groups, potentially influencing the preferred conformational states and affecting the overall molecular geometry in solution. These interactions are particularly important in aqueous solutions where the ionic character of the compound becomes dominant.

Dynamic nuclear magnetic resonance studies reveal that the conformational exchange processes in hexahydrobenzimidazole systems typically occur with activation energies in the range of 10-15 kilocalories per mole, consistent with ring-flipping processes in substituted cyclohexane systems. The specific activation parameters depend on the nature and position of substituents, with the exocyclic amine group in the 2-position providing additional stabilization through hydrogen bonding interactions that can influence the conformational energy landscape.

Properties

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h5-6H,1-4H2,(H3,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOLOTVCJJIERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminocyclohexane with formic acid, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological properties that make it a candidate for drug development. It has been studied for its potential as an antidepressant and anxiolytic , owing to its ability to modulate neurotransmitter systems. Research indicates that derivatives of hexahydrobenzodiazole compounds can influence serotonin and norepinephrine levels in the brain, which are critical in treating mood disorders.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For instance:

- A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives showed promising results in animal models for anxiety and depression .

- Another research article detailed the synthesis and evaluation of related compounds that displayed selective serotonin reuptake inhibition, which is a common mechanism for antidepressant medications .

Materials Science

Polymer Chemistry

3a,4,5,6,7,7a-Hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride can serve as a building block in polymer chemistry. Its unique structure allows it to be incorporated into various polymer matrices to enhance mechanical properties and thermal stability.

Applications in Coatings

The compound has been investigated for use in protective coatings due to its potential to improve resistance against environmental stressors. Research has shown that incorporating benzodiazole derivatives into polymer formulations can enhance UV stability and reduce degradation over time .

Research Tool

Chemical Probes

In biochemical research, this compound can function as a chemical probe to study biological pathways involving benzodiazole derivatives. Its ability to selectively bind to certain receptors makes it useful for elucidating mechanisms of action in various cellular processes.

Analytical Applications

The compound's distinct spectral properties allow it to be used in analytical chemistry for the development of sensors or detection methods for biological molecules. Its interaction with specific biomolecules can be monitored using techniques such as fluorescence spectroscopy or mass spectrometry.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Example Pathway (Hypothesized) :

Cyclization of a diamine precursor with a carbonyl source.

Hydrochloride salt formation via acid treatment.

This contrasts with benzothiazole synthesis, which typically employs sulfur-containing reagents (e.g., Lawesson’s reagent) .

Pharmacological and Biochemical Implications

- Benzodiazoles : The dual nitrogen atoms in the heterocycle may enhance binding to enzymes or receptors requiring dual hydrogen-bond acceptors (e.g., kinase inhibitors). The hydrochloride salt improves aqueous solubility for in vivo applications.

- Benzoxazoles : The oxygen atom in benzoxazoles contributes to electron-withdrawing effects, often utilized in antimicrobial and anti-inflammatory agents .

- Benzothiazoles : Sulfur’s lipophilicity enhances blood-brain barrier penetration, making benzothiazoles common in CNS-targeting drugs .

Stability and Reactivity

- The hydrochloride salt of the target compound likely exhibits higher stability under acidic conditions compared to neutral benzothiazoles or benzoxazoles.

- The partially saturated ring may reduce susceptibility to oxidative degradation compared to fully aromatic analogs .

Biological Activity

3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS No. 91928-97-1) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, as well as insights from recent studies.

- Molecular Formula : C7H14ClN3

- Molecular Weight : 175.66 g/mol

- CAS Number : 91928-97-1

Biological Activity Overview

Recent studies have explored the biological activity of compounds related to benzodiazole derivatives, including this compound. These compounds have demonstrated significant potential in various biological assays.

Antitumor Activity

Research indicates that benzodiazole derivatives can exhibit antitumor properties by interacting with DNA and inhibiting cancer cell proliferation. For instance:

- In vitro Studies : Compounds similar to 3a,4,5,6,7,7a-hexahydro-1H-benzodiazol derivatives were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity and BrdU proliferation assays. Results showed promising antitumor activity with IC50 values indicating effective cell growth inhibition .

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These findings suggest that compounds with structural similarities to the target compound may also possess significant antitumor potential.

Antimicrobial Activity

The antimicrobial properties of benzodiazole derivatives have also been investigated:

- Testing Methods : Compounds were evaluated against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus using broth microdilution methods . The results indicated that certain derivatives exhibited strong antibacterial activity.

The mechanism by which these compounds exert their biological effects often involves interaction with DNA:

- DNA Binding : Many benzodiazole derivatives bind within the minor groove of DNA or intercalate between base pairs. This binding can disrupt normal cellular processes leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of benzodiazole derivatives in clinical settings:

- Study on Antitumor Activity : A study demonstrated that a specific derivative exhibited a higher binding affinity to DNA than other compounds tested, indicating its potential as a therapeutic agent against cancer .

- Antimicrobial Efficacy : Another study reported that compounds similar to the target compound showed effective antimicrobial activity against various pathogens, suggesting their utility in treating infections .

Q & A

Q. What validated synthetic routes are available for preparing 3a,4,5,6,7,7a-hexahydro-1H-1,3-benzodiazol-2-amine hydrochloride?

Methodological Answer: The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example:

- Cyclocondensation : Reacting 1,2-diamines with ketones or aldehydes under acidic conditions to form the benzodiazole core. Hydrochloride salt formation is achieved via treatment with HCl in ethanol or methanol .

- Catalytic Optimization : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance reaction efficiency and purity (>95%) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water mixtures ensures high-purity yields .

Q. How can the structural integrity and purity of this compound be confirmed?

Methodological Answer: A multi-technique approach is recommended:

Q. What are the key stability considerations for this hydrochloride salt in experimental settings?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate humidity effects .

- Solution Stability : Prepare fresh solutions in deionized water (pH 4–6) or DMSO. Avoid prolonged exposure to alkaline conditions (>pH 8) to prevent freebase precipitation .

Advanced Research Questions

Q. How can mechanistic insights into the biological activity of this compound be investigated?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with benzodiazole-binding pockets). Focus on hydrogen bonding with the NH₂ group and hydrophobic interactions with the cyclohexene moiety .

- Enzyme Assays : Measure inhibition constants (Kᵢ) via fluorometric or colorimetric assays (e.g., NADH-coupled systems) under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Iterative Optimization : Apply Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading) using response surface methodology .

- Bioassay Validation : Compare results across standardized assays (e.g., MIC for antimicrobial studies) with positive/negative controls. Replicate under identical conditions to isolate batch-specific variability .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Systematic Substitution : Introduce substituents (e.g., halogens, alkyl groups) at positions 4, 5, or 7 of the benzodiazole core via nucleophilic aromatic substitution or cross-coupling reactions .

- Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate electronic, steric, and lipophilic properties with activity trends .

Q. How should analytical contradictions (e.g., NMR vs. HPLC purity discrepancies) be addressed?

Methodological Answer:

- Orthogonal Validation : Combine NMR with LC-MS to detect low-level impurities (e.g., diastereomers or degradation products). For example, LC-MS can identify [M+H]⁺ ions with mass accuracy <5 ppm .

- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may skew HPLC results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.